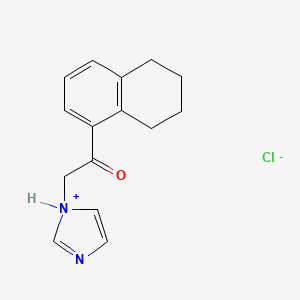
2-(1-Imidazolyl)-5',6',7',8'-tetrahydro-1'-acetonaphthone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is a synthetic organic compound that features an imidazole ring fused to a tetrahydronaphthone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride typically involves the reaction of an imidazole derivative with a tetrahydronaphthone precursor. One common method involves the alkylation of imidazole with a suitable halogenated tetrahydronaphthone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The carbonyl group in the tetrahydronaphthone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-aryl-2-(1-imidazolyl)alkyl ethers: Known for their antifungal properties.
Imidazolium-based ionic liquids: Used in various industrial applications due to their unique properties.
Uniqueness
2-(1-Imidazolyl)-5’,6’,7’,8’-tetrahydro-1’-acetonaphthone hydrochloride is unique due to its fused imidazole-tetrahydronaphthone structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78886-61-0 |
|---|---|
Fórmula molecular |
C15H17ClN2O |
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
2-(1H-imidazol-1-ium-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone;chloride |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(10-17-9-8-16-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h3,5,7-9,11H,1-2,4,6,10H2;1H |
Clave InChI |
NOYUZCCDRSSAJU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2C(=O)C[NH+]3C=CN=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




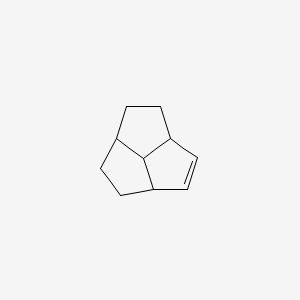
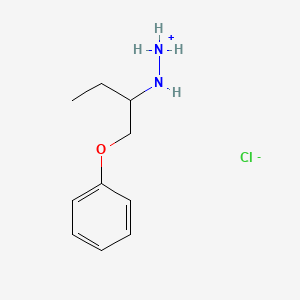
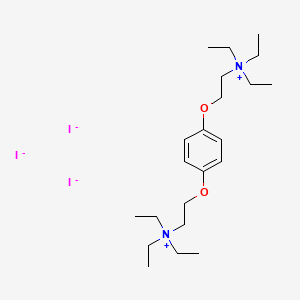
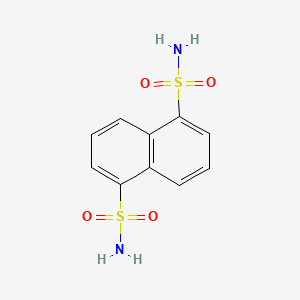
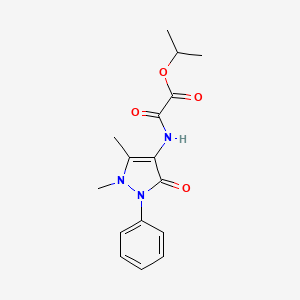

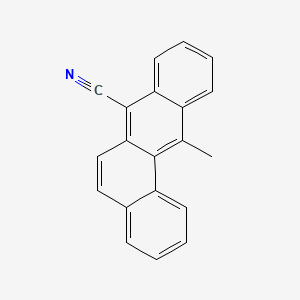


![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
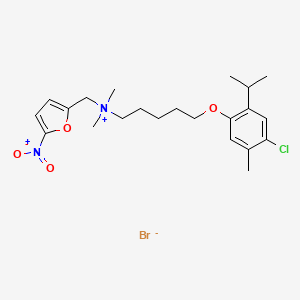
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
